

# Ethyl (S)-N-Boc-piperidine-3-carboxylate solubility data

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## Compound of Interest

Compound Name: Ethyl (S)-N-Boc-piperidine-3-carboxylate

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An In-Depth Technical Guide to the Solubility of **Ethyl (S)-N-Boc-piperidine-3-carboxylate**

## Abstract

**Ethyl (S)-N-Boc-piperidine-3-carboxylate** is a chiral building block of significant interest in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) where the piperidine motif is a core structural element<sup>[1]</sup>. Its utility in drug discovery and peptide synthesis hinges on its physicochemical properties, with solubility being a critical parameter that governs reaction conditions, purification strategies, and formulation development<sup>[2][3]</sup>. This guide provides a comprehensive analysis of the solubility of **Ethyl (S)-N-Boc-piperidine-3-carboxylate**, synthesizing theoretical principles with actionable experimental protocols. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this whitepaper establishes a framework for its determination based on structural analogy, predictive models, and robust experimental design.

## Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly impacts a compound's journey from discovery to clinical application. For a synthetic intermediate like **Ethyl (S)-N-Boc-piperidine-3-carboxylate**, understanding its solubility profile is paramount for:

- Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.
- Purification: Developing effective crystallization, extraction, and chromatographic purification methods[4].
- Formulation: For compounds that are themselves active, solubility directly influences bioavailability and the choice of dosage form[3][5].

The early and accurate assessment of solubility is a cornerstone of reducing attrition rates in the drug development pipeline[6][7]. This guide serves as a dedicated resource for researchers, chemists, and formulation scientists working with this and structurally related piperidine derivatives.

## Physicochemical Properties of Ethyl (S)-N-Boc-piperidine-3-carboxylate

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	191599-51-6	[2][8][9][10][11]
Molecular Formula	C <sub>13</sub> H <sub>23</sub> NO <sub>4</sub>	[2][8][9]
Molecular Weight	257.33 g/mol	[2][8][9]
Appearance	White to light brown solid or liquid	[2]
Melting Point	35 - 40 °C	[2][8]
Optical Activity	[α] <sub>D</sub> <sup>22</sup> = +37° (c = 1 in Chloroform)	[2][8]
Synonyms	(S)-(+)-N-Boc-nipecotic acid ethyl ester, (S)-1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester	[2][8][10]

The molecule's structure features a piperidine ring, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester. This combination imparts a mixed polarity. The Boc group and the ethyl ester contribute to its solubility in organic solvents, while the piperidine nitrogen offers a site for potential hydrogen bonding, although this is sterically hindered by the bulky Boc group. Its low melting point suggests that it may "oil out" during crystallization if the solvent and temperature are not carefully controlled[4].

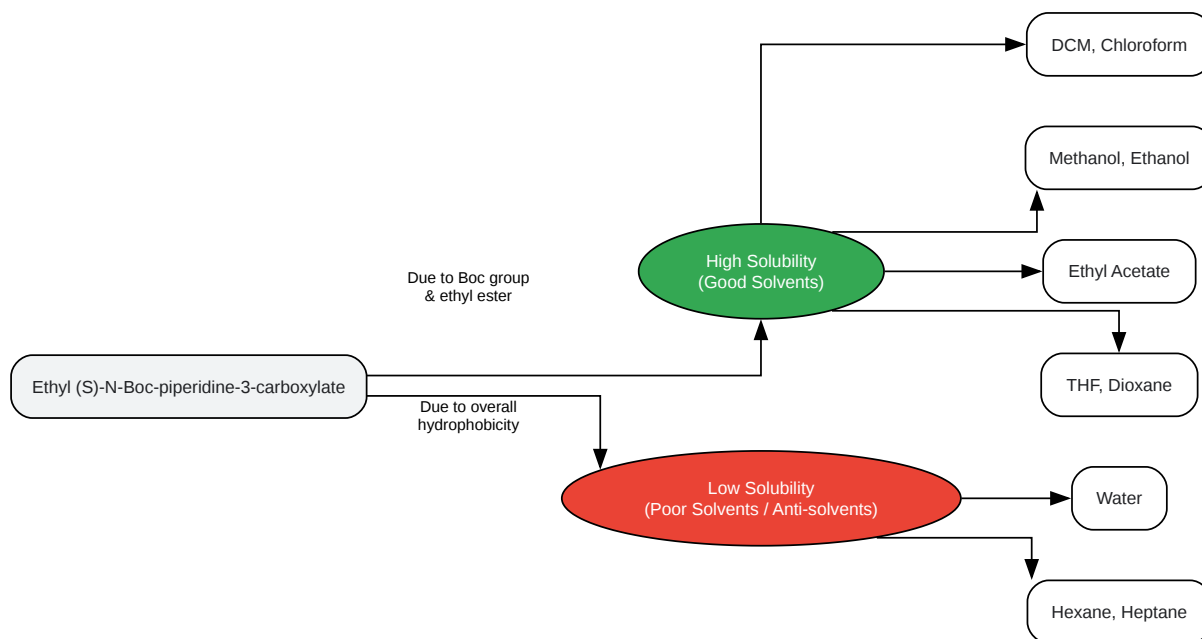
## Qualitative Solubility Profile and Solvent Selection Logic

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from its structure and data on analogous compounds.

- **High Expected Solubility:** The presence of the large, non-polar Boc group and the ethyl ester suggests good solubility in common organic solvents. The measurement of its optical rotation in chloroform strongly indicates its solubility in chlorinated solvents[2][8]. Based on data for similar compounds like N-BOC-piperazine and N-BOC-piperidine-4-carboxylic acid, high solubility is expected in:

- Chlorinated Solvents: Dichloromethane (DCM), Chloroform[12][13][14].
- Alcohols: Methanol, Ethanol[12][14].
- Ethers: Tetrahydrofuran (THF), 1,4-Dioxane[15][16].
- Esters: Ethyl Acetate[12][16].
- Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)[3][12][15].
- Low Expected Solubility: The molecule's largely hydrophobic character, conferred by the Boc group, predicts poor solubility in highly polar, protic solvents, particularly:
  - Water: Unmodified piperidine is water-soluble due to hydrogen bonding, but the bulky Boc group masks the nitrogen, significantly reducing aqueous solubility[13][17][18].
  - Non-polar Alkanes: Limited solubility is expected in solvents like hexane or heptane, which may be useful as anti-solvents for crystallization[4][16][17].

The choice of solvent is critical for synthesis and purification. For reactions, a solvent that fully dissolves the reactants at the desired temperature is necessary[15]. For purification by recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[4].



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Caption: Predicted solubility of the target compound based on its structural features.

## Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The "shake-flask" method is the gold standard for determining equilibrium solubility, while kinetic solubility assays are often used for higher throughput screening in early discovery[7][19].

### Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.

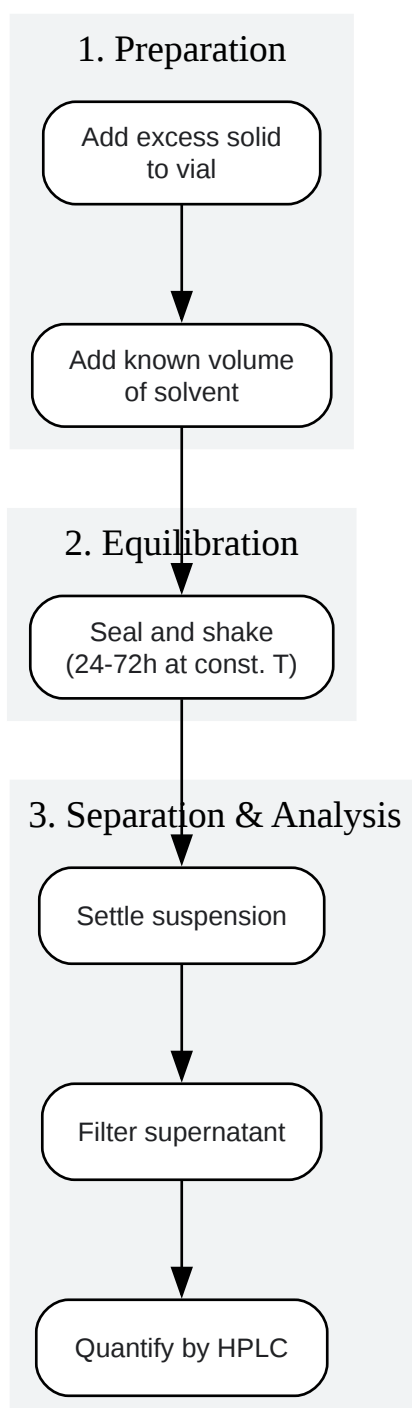
Materials:

- **Ethyl (S)-N-Boc-piperidine-3-carboxylate**
- Selected solvent(s) (e.g., water, ethanol, ethyl acetate)
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.22  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV, MS) or other quantitative analysis equipment.

Procedure:

- **Preparation:** Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
- **Solvent Addition:** Add a precisely known volume or mass of the chosen solvent to the vial.
- **Equilibration:** Seal the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium. This can take 24 to 72 hours; a time-course study is recommended to confirm equilibrium is reached[19].
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.
- **Sampling:** Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all solid particles. This step is critical to avoid artificially high results[5].

- Analysis: Dilute the filtered, saturated solution with a suitable mobile phase or solvent. Quantify the concentration of the compound using a pre-validated HPLC method with a calibration curve.
- Calculation: Express the solubility in desired units (e.g., mg/mL,  $\mu\text{g/mL}$ , or molarity).



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Caption: Workflow for the shake-flask equilibrium solubility determination method.

## Protocol 2: High-Throughput Kinetic Solubility Assay

This method is faster and uses less compound, making it suitable for early-stage development. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock[7].

Objective: To rapidly assess the solubility limit in an aqueous buffer.

Materials:

- Compound stock solution (e.g., 10 mM in DMSO)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well plates (filter plates and analysis plates)
- Automated liquid handler (optional)
- Plate reader (UV-Vis or nephelometer) or HPLC-UV system[3][7].

Procedure:

- **Stock Addition:** Add the DMSO stock solution to the aqueous buffer in a 96-well plate across a range of concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.
- **Incubation:** Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours).
- **Precipitate Removal:** Separate the precipitated solid from the solution by filtering the plate contents into a fresh analysis plate.
- **Detection:** Determine the concentration of the compound in the filtrate of each well using a suitable analytical method like UV-Vis spectroscopy against a calibration curve[7].



- **Determination:** The kinetic solubility is the highest concentration at which the compound remains in solution.

## Computational Solubility Prediction

In modern drug discovery, in silico methods are used to predict solubility before a compound is synthesized, saving time and resources[6][20]. These models use molecular descriptors to establish a quantitative structure-property relationship (QSPR).

- **Methods:** Machine learning algorithms like Random Forest and Gradient Boosted Trees are trained on large datasets of compounds with experimentally determined solubility values[6][21].
- **Input Descriptors:** Models use calculated properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA).
- **Applicability:** While powerful, the accuracy of these predictions depends heavily on the similarity of the new molecule to the compounds in the training set[22]. For a novel scaffold, predictions should be used as a guide and confirmed experimentally.

## Conclusion and Future Outlook

**Ethyl (S)-N-Boc-piperidine-3-carboxylate** is a valuable chiral intermediate whose utility is closely tied to its solubility characteristics. This guide has established that while specific quantitative data is not widely published, a strong qualitative understanding can be derived from its molecular structure and comparison with analogous compounds. It is predicted to be highly soluble in a range of common organic solvents and poorly soluble in aqueous media.

For drug development professionals, the provided experimental protocols offer a robust framework for determining precise solubility data, which is essential for process optimization and reproducible research. As computational tools continue to evolve, integrating predictive modeling with targeted experimental validation will provide the most efficient path to fully characterizing this and other critical synthetic building blocks.

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